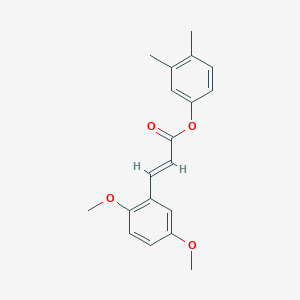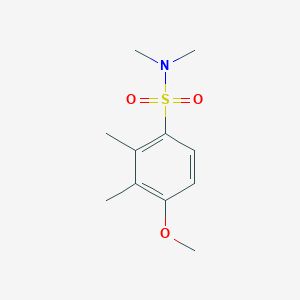![molecular formula C22H15N5 B5542968 11-(1H-benzimidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5542968.png)
11-(1H-benzimidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related benzimidazole derivatives often involves the fusion of 1H-benzimidazole-2-acetonitrile with β-keto esters or β-aminocrotonates in the presence of ammonium acetate, leading to tricyclic compounds. These compounds can be further modified through reactions such as Vilsmeier-Haack formylation, chlorination with phosphorus oxychloride, and transformations to yield various substituents, including azido, amino, and methoxy derivatives (Rida et al., 1988).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be elucidated through methods such as X-ray crystallography. For instance, the regioselectivity in the synthesis of certain spiro compounds, closely related to the target molecule, has been confirmed chemically and structurally, offering insights into the spatial arrangement of atoms within the molecule (Dandia et al., 2007).
Chemical Reactions and Properties
Compounds within this chemical family can undergo various chemical reactions, leading to a wide range of derivatives. For example, reactions with chloroacetonitrile, malononitrile, and aromatic aldehydes in a multicomponent reaction have been used to efficiently produce polysubstituted derivatives (Yan et al., 2009). These reactions highlight the versatility and reactivity of the benzimidazole ring system.
Physical Properties Analysis
The physical properties of benzimidazole derivatives, including solubility, melting points, and crystallinity, can vary significantly depending on the substituents attached to the core structure. These properties are critical for determining the compound's suitability for various applications, including its potential as a fluorescent material or pharmaceutical candidate.
Chemical Properties Analysis
The chemical properties of these compounds, such as acidity, basicity, and reactivity towards nucleophiles or electrophiles, are influenced by the nature of the substituents on the benzimidazole framework. Studies on the synthesis and reactions of these compounds provide valuable information on their reactivity patterns, offering insights into their potential uses in synthetic and medicinal chemistry (Ibrahim, 2013).
Aplicaciones Científicas De Investigación
Benzimidazole Derivatives in Therapeutic Applications
Antiparasitic Efficacy
Benzimidazole derivatives, such as albendazole and mebendazole, have been widely recognized for their antiparasitic activity. These compounds are effective against a variety of parasitic infections, including hookworm, echinococcosis, and strongyloidiasis, by inhibiting the parasite's microtubule synthesis, leading to their death. The pharmacokinetics, metabolism, and clinical efficacy of these compounds have been extensively studied, demonstrating their role in treating parasitic diseases with minimal side effects (Ammann et al., 2015; Opatrny et al., 2005).
Chemotherapy Adjuvants
Certain benzimidazole derivatives have been explored as adjuvants in chemotherapy, particularly in enhancing the cytotoxic effects of other chemotherapeutic agents. The potential of these compounds to act synergistically with other drugs offers a promising avenue for cancer treatment, although their exact mechanisms and optimal usage parameters require further investigation (Roberts et al., 1984).
Benzimidazole Derivatives in Diagnostic Applications
Diagnostic Imaging
Benzimidazole compounds labeled with radioactive isotopes have been developed as radioligands for positron emission tomography (PET) imaging. These compounds target specific receptors or pathological features in diseases such as Alzheimer's, showcasing the versatility of benzimidazole derivatives in diagnostic applications. The ability to visualize disease progression or response to therapy in vivo through PET imaging is a significant advantage in clinical diagnostics and research (Cai et al., 2008).
Mecanismo De Acción
The mechanism of action of benzimidazole derivatives can vary widely depending on their functional groups. They have been found to exhibit a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Direcciones Futuras
Propiedades
IUPAC Name |
16-(benzimidazol-1-yl)-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N5/c23-12-16-14-6-5-7-15(14)22(26-13-24-17-8-1-3-10-19(17)26)27-20-11-4-2-9-18(20)25-21(16)27/h1-4,8-11,13H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPSMXOHXVQZRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=NC4=CC=CC=C4N3C(=C2C1)N5C=NC6=CC=CC=C65)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-(1H-benzimidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[(3,5-dimethylphenyl)amino]-2-quinazolinecarboxylate](/img/structure/B5542888.png)

![5-ethyl-2,3-dimethyl-N-[(3R)-3-piperidinyl]pyrazolo[1,5-a]pyrimidin-7-amine dihydrochloride](/img/structure/B5542904.png)
![N-methyl-N-[3-(1H-tetrazol-5-yl)benzyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5542911.png)


![3-[(4-methyl-2-pyrimidinyl)oxy]-N-phenylbenzamide](/img/structure/B5542919.png)

![2-(4-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5542950.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5542958.png)
![4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoic acid](/img/structure/B5542971.png)

